molecular formula C19H18N6O3S B11192996 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11192996
M. Wt: 410.5 g/mol
InChI Key: RNQGKDPNHSZPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a tetrahydroquinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Methoxyphenyl Group:

    Formation of the Tetrahydroquinazolinone Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazolinone structure.

    Final Coupling Reaction: The final step involves coupling the triazole derivative with the tetrahydroquinazolinone derivative using a suitable coupling agent like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ketone group in the tetrahydroquinazolinone moiety.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols from the ketone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study the interactions of triazole-containing compounds with biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its combination of a triazole ring, a methoxyphenyl group, and a tetrahydroquinazolinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C19H18N6O3S/c1-28-15-8-3-2-5-11(15)17-23-19(25-24-17)29-10-16(27)22-18-20-9-12-13(21-18)6-4-7-14(12)26/h2-3,5,8-9H,4,6-7,10H2,1H3,(H,23,24,25)(H,20,21,22,27)

InChI Key

RNQGKDPNHSZPKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=NC=C4C(=N3)CCCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.